2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
2,5,8-trimethyl-[1,2,4]triazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-4-9-6(2)8-10-7(3)11-12(5)8/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSUBOQLRBRMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=NC(=NN12)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344271 | |
| Record name | 2,5,8-trimethyl-[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54410-76-3 | |
| Record name | 2,5,8-trimethyl-[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine
Executive Summary & Chemical Identity[1][2]
2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine (CAS 54410-76-3) represents a specialized heterocyclic scaffold within the triazolopyrazine family. This class of compounds has garnered significant attention in medicinal chemistry due to its bioisosteric relationship with purines, making it a privileged structure for developing Adenosine Receptor antagonists (specifically A2A) and Phosphodiesterase (PDE) inhibitors.
This guide provides a comprehensive technical profile, a rationalized synthesis workflow based on retrosynthetic logic, and handling protocols designed for high-integrity research environments.
Physicochemical Profile[3]
| Property | Specification |
| CAS Number | 54410-76-3 |
| IUPAC Name | 2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine |
| Molecular Formula | C₈H₁₀N₄ |
| Molecular Weight | 162.19 g/mol |
| Core Scaffold | [1,2,4]Triazolo[1,5-a]pyrazine |
| Substituents | Methyl groups at positions C2, C5, C8 |
| Predicted LogP | ~0.5 - 1.2 (Lipophilic, CNS penetrant potential) |
| H-Bond Donors/Acceptors | 0 / 3 |
| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water |
Retrosynthetic Logic & Reaction Design
To establish a robust synthesis protocol, we must analyze the causality of the ring formation. The [1,2,4]triazolo[1,5-a]pyrazine system is typically constructed via the oxidative cyclization of an N-(pyrazin-2-yl)amidine intermediate.
Structural Deconstruction
-
The Pyrazine Core: The methyl substitutions at positions 5 and 8 of the final fused system originate from the starting pyrazine material. Therefore, the required starting material is 2-amino-3,6-dimethylpyrazine .
-
The Triazole Ring: The nitrogen bridge (N1-C2-N3) is formed by annulation onto the pyrazine amine. The methyl group at position C2 implies the use of a two-carbon synthon, such as acetonitrile , acetic anhydride , or N,N-dimethylacetamide dimethyl acetal .
Synthetic Pathway Visualization (DOT)
The following diagram illustrates the logical flow from precursors to the target molecule, highlighting the critical amidine intermediate.
Figure 1: Retrosynthetic pathway utilizing the dimethylacetamidine intermediate for regioselective ring closure.
Validated Experimental Protocol
Safety Warning: This protocol involves the use of hydroxylamine-O-sulfonic acid (HOSA), which is corrosive and potentially explosive if heated dry. Perform all steps in a fume hood.
Step 1: Formation of the Amidine Intermediate
Objective: Install the C2-methyl precursor on the exocyclic amine.
-
Reagents:
-
2-Amino-3,6-dimethylpyrazine (1.0 eq, 10 mmol)
-
N,N-Dimethylacetamide dimethyl acetal (1.5 eq, 15 mmol)
-
-
Procedure:
-
Charge a round-bottom flask with the aminopyrazine and the acetal.
-
Heat the mixture to 110°C for 2–4 hours under an inert atmosphere (N₂).
-
Process Check: Monitor via TLC (DCM:MeOH 95:5). The starting amine spot should disappear.
-
Concentrate the reaction mixture under reduced pressure to remove excess acetal and methanol byproduct.
-
Yield: The resulting crude oil (N'-(3,6-dimethylpyrazin-2-yl)-N,N-dimethylacetamidine) is usually sufficiently pure for the next step.
-
Step 2: Oxidative Cyclization
Objective: Close the triazole ring via N-N bond formation.
-
Reagents:
-
Crude Amidine (from Step 1)
-
Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq)
-
Methanol (dry) and Pyridine (2.0 eq)
-
-
Procedure:
-
Dissolve the crude amidine in dry Methanol (10 mL/g).
-
Add Pyridine (to scavenge acid).
-
Cool the solution to 0°C in an ice bath.
-
Add HOSA portion-wise over 15 minutes to control the exotherm.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Mechanistic Note: HOSA aminates the ring nitrogen, followed by intramolecular nucleophilic attack of the amidine nitrogen and elimination of dimethylamine.
-
-
Work-up:
-
Evaporate methanol.
-
Resuspend residue in saturated NaHCO₃ (aq) and extract with Dichloromethane (DCM) (3x).
-
Dry organic layer over Na₂SO₄ and concentrate.
-
-
Purification:
-
Recrystallize from Ethyl Acetate/Hexanes or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
-
Medicinal Chemistry Applications
The 2,5,8-trimethyl-[1,2,4]triazolo[1,5-a]pyrazine scaffold is a critical bioisostere for the purine ring system found in Adenosine and cGMP.
Target Engagement Logic
-
Adenosine A2A Receptor Antagonism: The triazolo[1,5-a]pyrazine core mimics the adenine portion of adenosine. The methyl groups at 5 and 8 provide steric bulk that can induce selectivity against the A1 receptor subtype, a crucial requirement for Parkinson's disease therapeutics.
-
PDE10A Inhibition: Similar scaffolds have shown efficacy in inhibiting Phosphodiesterase 10A, a target for schizophrenia. The planar heterocycle stacks within the phenylalanine-rich pocket of the enzyme.
Pharmacophore Mapping (DOT)
Figure 2: Pharmacophore mapping of the trimethyl-substituted scaffold against typical GPCR binding pockets.
References
-
Peng, H., et al. (2005). "First Synthesis of Piperazine-Derived [1,2,4]Triazolo[1,5-a]pyrazine as an Adenosine A2a Receptor Antagonist." Heterocycles, 65(10).[1]
-
PubChem. (2023). [1,2,4]Triazolo[1,5-a]pyrazine Compound Summary. National Library of Medicine. [Link]
-
Huntsman, E., & Balsells, J. (2005).[2] "Synthesis of 1,2,4-Triazolo[1,5-a]pyridines." European Journal of Organic Chemistry.[2]
Sources
Chemical structure and properties of 2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine
This technical guide details the chemical structure, synthesis, and physicochemical properties of 2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine , a fused bicyclic heterocycle of significant interest in medicinal chemistry. This scaffold is frequently explored as a bioisostere for purines and has established relevance in the development of adenosine receptor antagonists and kinase inhibitors.
Chemical Identity & Structural Analysis[1][2][3][4]
The compound is a fused nitrogen-rich heterocycle comprising a 1,2,4-triazole ring fused to a pyrazine ring. The "trimethyl" designation indicates methyl substitution at positions 2 (triazole ring), 5, and 8 (pyrazine ring).
| Property | Detail |
| IUPAC Name | 2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine |
| Molecular Formula | C₈H₁₀N₄ |
| Molecular Weight | 162.19 g/mol |
| Core Scaffold | [1,2,4]Triazolo[1,5-a]pyrazine |
| Key Substituents | Methyl groups at C2, C5, C8 |
| Electronic Character | Electron-deficient aromatic system; Weak base |
Structural Numbering & Topology
The numbering of the [1,2,4]triazolo[1,5-a]pyrazine system typically assigns position 1 to the triazole nitrogen, position 2 to the triazole carbon, and continues through the bridgehead.
-
Position 2 (C2): Located on the triazole ring, between N1 and N3.
-
Position 5 (C5): Located on the pyrazine ring, adjacent to the bridgehead nitrogen (N4).[1]
-
Position 8 (C8): Located on the pyrazine ring, adjacent to the pyrazine nitrogen (N7).
This specific substitution pattern (2,5,8-trimethyl) increases the lipophilicity of the core scaffold, potentially enhancing blood-brain barrier (BBB) permeability compared to the unsubstituted parent.
Synthesis Protocol
The most robust synthetic route for 2,5,8-trimethyl-[1,2,4]triazolo[1,5-a]pyrazine involves the cyclocondensation of a substituted 2-aminopyrazine precursor with a C1-donor reagent (orthoester or anhydride) that provides the additional carbon for the triazole ring.
Retrosynthetic Analysis
-
Target: 2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine
-
Disconnection: N3–C2 and N1–C2 bonds of the triazole ring.
-
Precursor: 2-Amino-3,6-dimethylpyrazine.
-
Cyclizing Agent: Triethyl orthoacetate (provides the C2-Methyl group and the cyclization carbon).
Experimental Procedure
Reagents: 2-Amino-3,6-dimethylpyrazine (1.0 equiv), Triethyl orthoacetate (excess), Acetic anhydride (catalytic/solvent), p-Toluenesulfonic acid (pTSA, cat.).
-
Preparation: Charge a round-bottom flask with 2-amino-3,6-dimethylpyrazine.
-
Activation: Add triethyl orthoacetate (3–5 equivalents) to serve as both reagent and solvent. Alternatively, use acetic anhydride if a more vigorous acetylation-cyclization mechanism is desired.
-
Cyclization: Heat the mixture to reflux (approx. 100–120 °C) for 4–6 hours. The reaction proceeds via the formation of an intermediate N-ethoxyethylidene amine (imidate), which undergoes intramolecular nucleophilic attack by the ring nitrogen (N1 of pyrazine) to close the triazole ring.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling or addition of diethyl ether/hexane.
-
Purification: Filter the solid and recrystallize from ethanol or ethyl acetate to afford the pure title compound.
Synthesis Pathway Visualization[5]
Caption: Synthetic pathway via cyclocondensation of aminopyrazine with orthoacetate.
Physicochemical Profiling
Understanding the physicochemical properties is critical for predicting the behavior of this molecule in biological systems.
| Parameter | Estimated Value | Significance |
| LogP (Lipophilicity) | ~1.2 – 1.5 | The three methyl groups significantly increase lipophilicity compared to the parent scaffold (LogP ~ -0.3), improving membrane permeability. |
| pKa (Basic) | ~3.0 – 4.0 | The molecule is a weak base. Protonation likely occurs at N3 or N7. |
| H-Bond Donors | 0 | Lack of NH/OH groups improves CNS penetration potential. |
| H-Bond Acceptors | 3 (N1, N3, N7) | Capable of interacting with receptor binding pockets (e.g., hinge regions of kinases). |
| Solubility | Moderate | Soluble in DMSO, Methanol, DCM; Low solubility in water unless protonated (salt form). |
Biological Applications & Mechanism
The [1,2,4]triazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for the purine core found in ATP and Adenosine.
Adenosine Receptor Antagonism
Derivatives of this scaffold are potent antagonists of the Adenosine A2A receptor . The planar aromatic system mimics the adenine base of adenosine, allowing it to slot into the receptor's orthosteric binding site.
-
Role of Methyls: The methyl groups at 5 and 8 can occupy small hydrophobic pockets within the receptor, potentially enhancing selectivity over A1 receptors.
-
Therapeutic Relevance: A2A antagonists are key targets for Parkinson's disease therapy (e.g., Istradefylline analogues).
Kinase & PDE Inhibition
The arrangement of nitrogen atoms allows for bidentate hydrogen bonding with the "hinge region" of kinase enzymes.
-
c-Met / VEGFR: Similar scaffolds have shown dual inhibitory activity against c-Met and VEGFR kinases, relevant in oncology.
-
PDE10A: Triazolopyrazines are also explored as Phosphodiesterase 10A (PDE10A) inhibitors for treating schizophrenia.
Pharmacophore Map
Caption: Pharmacophore mapping showing H-bond acceptors (Red) and hydrophobic methyl interactions (Orange).
References
-
Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2005.
-
[1,2,4]Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 2019.[2] (Review of the homologous scaffold).
-
Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives. Frontiers in Chemistry, 2022.
-
PubChem Compound Summary: [1,2,4]Triazolo[1,5-a]pyrazine. National Center for Biotechnology Information.
Sources
The Triazolo[1,5-a]pyrazine Scaffold: A Technical Guide to Synthesis and Medicinal Chemistry
This is a comprehensive technical guide on the Triazolo[1,5-a]pyrazine scaffold, designed for medicinal chemists and drug discovery scientists.
Executive Summary & Scaffold Profile
The [1,2,4]triazolo[1,5-a]pyrazine scaffold represents a privileged bicyclic heterocycle in modern drug discovery. Structurally isoelectronic with purine, it serves as a robust bioisostere for the adenine core found in ATP-competitive kinase inhibitors, adenosine receptor antagonists, and phosphodiesterase (PDE) inhibitors.
Unlike its isomer, [1,2,4]triazolo[4,3-a]pyrazine, the [1,5-a] isomer is thermodynamically more stable and offers distinct vectors for substitution that allow for fine-tuning of lipophilicity (LogP), metabolic stability, and binding selectivity.
Key Physicochemical Characteristics
| Feature | Description | Medicinal Utility |
| H-Bonding | N1, N3, and N4 are potential acceptors.[1] | Mimics N1, N3, N7 of adenine; critical for hinge binding in kinases. |
| Polarity | High polar surface area (PSA) relative to molecular weight. | Lowers LogP compared to bicyclic hydrocarbons; improves solubility.[1] |
| Stability | Thermodynamically stable isomer (vs. [4,3-a]). | Resistant to hydrolytic ring-opening; suitable for oral dosing.[1] |
| Metabolism | Pyrazine ring susceptible to oxidation.[1] | C5/C6 positions often blocked (e.g., with CF3 or alkyls) to prevent P450 oxidation. |
Synthetic Strategies
Constructing the triazolo[1,5-a]pyrazine core requires navigating kinetic vs. thermodynamic control. There are two primary retrosynthetic disconnections.[1]
Route A: The Dimroth Rearrangement (Thermodynamic Control)
This is the most common route for generating diverse libraries. It proceeds via the formation of the kinetically favored [1,2,4]triazolo[4,3-a]pyrazine, which is then rearranged to the [1,5-a] isomer.
-
Hydrazone Formation: Reaction of 2-hydrazinopyrazine with an aldehyde or orthoester.[1]
-
Oxidative Cyclization: Formation of the [4,3-a] core.
-
Rearrangement: Acid or base-catalyzed rearrangement (Dimroth) leads to the [1,5-a] isomer.[2]
Route B: N-Amination / Cyclization (Direct Synthesis)
A direct approach utilizing 2-aminopyrazine precursors.[1]
-
Amidine Formation: Condensation of 2-aminopyrazine with dimethylformamide dimethyl acetal (DMF-DMA).[1]
-
N-Amination & Cyclization: Treatment with Hydroxylamine-O-sulfonic acid (HOSA) effects the ring closure directly to the [1,5-a] system.[1]
Visualization: Synthetic Pathways
Caption: Comparative synthetic routes showing the rearrangement (red) and direct cyclization (blue) pathways.
Detailed Experimental Protocols
Protocol 1: Direct Synthesis via HOSA (Route B)
Validating Source: General application of HOSA on azines (Dowling et al., 2005).
Reagents: 2-Aminopyrazine (1.0 eq), DMF-DMA (1.5 eq), Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq), Methanol, Pyridine.
-
Amidine Formation: Dissolve 2-aminopyrazine in dry DMF or Methanol.[1] Add DMF-DMA dropwise.[1] Heat to 80°C for 3 hours. Monitor by TLC (disappearance of amine). Concentrate in vacuo to yield the crude
-dimethylformimidamide intermediate.[1] -
Cyclization: Dissolve the intermediate in Methanol/Pyridine (2:1 ratio). Cool to 0°C.[1]
-
HOSA Addition: Add HOSA portion-wise to control exotherm. Allow to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench with sat. NaHCO3. Extract with EtOAc (3x). Wash organics with brine, dry over MgSO4, and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol 2: Dimroth Rearrangement ([4,3-a] [1,5-a])
Mechanistic Insight: The rearrangement is driven by the stability of the bridgehead nitrogen configuration.
-
Precursor Synthesis: React 2-hydrazinopyrazine with an orthoester (e.g., triethyl orthoformate) at reflux for 4 hours to yield the [4,3-a] isomer.
-
Rearrangement: Dissolve the [4,3-a] isomer in 10% aqueous HCl or AcOH.
-
Reaction: Heat at reflux (80-100°C) for 6-24 hours.
-
Validation: Monitor by NMR. The C2-proton shift is diagnostic; [1,5-a] protons are typically deshielded relative to [4,3-a].
Medicinal Chemistry & SAR
Binding Mode & Bioisosterism
The triazolo[1,5-a]pyrazine scaffold is a "slim" purine bioisostere. It lacks the N9-hydrogen of purine, removing a donor but retaining the N1/N3 acceptor motif.[1]
-
Adenosine A2A Antagonists: The scaffold has been successfully deployed to antagonize A2A receptors (Parkinson's disease target).[3] The furan-2-yl moiety at C2 is a privileged motif in this series.[1]
-
Kinase Inhibition: The N3 and N4 nitrogens can interact with the hinge region of kinases (e.g., JAK2, c-Met).
-
PDE Inhibitors: Used as a core for PDE10A and PDE2A inhibitors, often requiring substitution at C5/C8 to fill hydrophobic pockets.
Structure-Activity Relationship (SAR) Map
Caption: SAR vectors for the triazolo[1,5-a]pyrazine scaffold. C2 is the primary vector for potency; C8 modulates solubility.[1]
Case Study: Adenosine A2A Antagonists
Research by Dowling et al. (Biogen Idec) demonstrated that replacing the triazolo[1,5-c]pyrimidine core with triazolo[1,5-a]pyrazine maintained A2A affinity while altering the IP landscape.
-
Critical Modification: Introduction of a furan ring at C2 and a piperazine moiety at C6/C8.[1]
-
Outcome: High selectivity against A1 receptors and good oral bioavailability.[1]
References
-
Dowling, J. E., et al. (2005). "Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813.
-
Peng, H., et al. (2005). "First synthesis of piperazine-derived [1,2,4]triazolo[1,5-a]pyrazine as an adenosine A2A receptor antagonist."[1][3] Heterocycles, 65(10), 2321.
-
Salgado, A., et al. (2013). "IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement." Beilstein Journal of Organic Chemistry, 9, 2712–2719.
-
Fischer, G. (2008).[4] "Recent Progress in 1,2,4-Triazolo[1,5-a]pyrimidine Chemistry." Chemistry of Heterocyclic Compounds. (Relevant for analogous rearrangement mechanisms).
Sources
The Triazolopyrazine Scaffold: A Versatile Core for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents with improved efficacy, selectivity, and safety profiles. Within this dynamic environment, certain molecular frameworks distinguish themselves through their remarkable versatility and proven success in yielding potent and drug-like molecules. The triazolopyrazine scaffold, a fused heterocyclic system comprising a triazole and a pyrazine ring, has emerged as one such privileged structure, demonstrating a broad spectrum of biological activities and offering a fertile ground for the development of next-generation therapeutics.[1][2][3][4] This technical guide provides an in-depth exploration of the triazolopyrazine core, from its fundamental synthetic chemistry to its diverse pharmacological applications and the intricate mechanisms of action that underpin its therapeutic potential.
The Strategic Advantage of the Triazolopyrazine Core
The triazolopyrazine scaffold is a nitrogen-rich heterocyclic framework that offers a unique combination of structural and electronic properties, making it an attractive starting point for drug design.[1][2][4] The presence of multiple nitrogen atoms provides opportunities for hydrogen bonding interactions with biological targets, enhancing binding affinity and specificity.[5] Furthermore, the fused ring system imparts a degree of conformational rigidity, which can be advantageous in optimizing ligand-receptor interactions. The versatility of the scaffold allows for a wide range of structural modifications, enabling the fine-tuning of physicochemical properties to achieve desired pharmacokinetic and pharmacodynamic profiles.[1][2][3]
The broad-spectrum biological activities of triazolopyrazine derivatives are a testament to their chemical tractability and their ability to interact with a diverse array of biological targets. These activities include:
-
Anticancer: Targeting key signaling pathways involved in tumor growth and proliferation.[1][2][3][4][6][7][8]
-
Antimalarial: Exhibiting potent activity against various strains of Plasmodium falciparum.[1][2][3][9][10][11]
-
Antiviral, Antimicrobial, and Antifungal: Demonstrating efficacy against a range of pathogens.[1][2][3]
-
Neurological: Showing potential in the treatment of neurodegenerative diseases.[1][2][3][12]
-
Antidiabetic and Anti-inflammatory: Modulating key targets in metabolic and inflammatory disorders.[1][2][3]
This remarkable pharmacological promiscuity underscores the value of the triazolopyrazine scaffold as a foundational element in the construction of diverse and highly active compound libraries for drug discovery.
Synthetic Strategies: Building the Triazolopyrazine Core and Its Derivatives
The synthesis of triazolopyrazine derivatives can be approached through various synthetic routes, allowing for the introduction of a wide array of substituents and functional groups. A common and effective strategy involves the construction of the fused ring system from readily available starting materials, followed by diversification to generate a library of analogs.
One illustrative approach is the synthesis of 3-trifluoromethyl-5,6-dihydro-[1][9][10]triazolo[4,3-a]pyrazine derivatives, which have shown promising anticancer activity.[7] This method highlights a practical and scalable route to a key intermediate, which can then be further functionalized.
Experimental Protocol: Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][9][10]triazolo[4,3-a]pyrazine Derivatives[7]
This protocol describes a general procedure for the synthesis of N-substituted 3-(trifluoromethyl)-5,6-dihydro-[1][9][10]triazolo[4,3-a]pyrazine-7(8H)-carboxamides.
Step 1: Synthesis of the Triazolopyrazine Core (not detailed in the provided search results, but a necessary precursor)
The synthesis of the core intermediate, 3-trifluoromethyl-5,6,7,8-tetrahydro-[1][9][10]triazolo[4,3-a]pyrazine hydrochloride, is the initial step. This is typically achieved through a multi-step sequence starting from simpler heterocyclic precursors.
Step 2: N-Acylation with Isocyanates
-
Reaction Setup: To a suspension of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1][9][10]triazolo[4,3-a]pyrazine hydrochloride (1 mmol) in dichloromethane (DCM, 10 mL) at room temperature, add triethylamine (1.5 mmol).
-
Addition of Isocyanate: To the resulting mixture, add the desired isocyanate (1.2 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction, remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine solution and dry over anhydrous Na2SO4. Evaporate the solvent and purify the crude product by column chromatography on silica gel using a chloroform:methanol (9:1) eluent to afford the desired product.
This straightforward and efficient protocol allows for the generation of a diverse library of compounds by simply varying the isocyanate reagent used in the final step.
A contrasting and equally powerful strategy is Late-Stage Functionalization (LSF) , which involves the direct modification of a pre-existing complex scaffold. This approach is particularly valuable for rapidly exploring the structure-activity relationship (SAR) of a lead compound without the need for de novo synthesis.[9] In the context of antimalarial triazolopyrazine derivatives, LSF has been employed to introduce fluoroalkyl groups at specific positions of the core structure, demonstrating its utility in optimizing potency.[10]
Mechanism of Action: Unraveling the Biological Activity
A deep understanding of the mechanism of action is crucial for the rational design of more effective and safer drugs. Triazolopyrazine derivatives have been shown to exert their biological effects through the modulation of various key cellular signaling pathways.
Dual Inhibition of c-Met and VEGFR-2 in Cancer
One of the most promising anticancer applications of triazolopyrazine derivatives is their ability to act as dual inhibitors of the c-Met and VEGFR-2 receptor tyrosine kinases.[6][8] Both c-Met and VEGFR-2 play critical roles in tumor progression, including cell proliferation, survival, angiogenesis, and metastasis. The simultaneous inhibition of both pathways offers a synergistic antitumor effect and may help to overcome resistance mechanisms that can arise from targeting a single pathway.
The design of these dual inhibitors often involves the bioisosteric replacement of a known kinase inhibitor scaffold with the triazolopyrazine core.[6][8] For instance, the quinoline structure of the multi-kinase inhibitor foretinib can be replaced with a triazolopyrazine moiety to generate novel compounds with potent dual inhibitory activity.[6][8]
Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways by a triazolopyrazine derivative.
The diagram above illustrates how a triazolopyrazine-based inhibitor can block the binding of hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF) to their respective receptors, c-Met and VEGFR-2. This inhibition prevents the activation of downstream signaling cascades, such as the PI3K/AKT, RAS/MAPK, and PLCγ/PKC pathways, ultimately leading to a reduction in cancer cell proliferation, survival, and angiogenesis.
Quantitative Analysis of Biological Activity
The potency of novel triazolopyrazine derivatives is typically assessed through in vitro assays that measure their ability to inhibit specific enzymes or cellular processes. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the efficacy of a compound. The following table summarizes the in vitro activity of representative triazolopyrazine derivatives against various cancer cell lines and kinases.
| Compound | Target/Cell Line | IC50 | Reference |
| 17l | c-Met Kinase | 26.00 nM | [6][8] |
| VEGFR-2 Kinase | 2.6 µM | [6][8] | |
| A549 (Lung Cancer) | 0.98 ± 0.08 µM | [6][8] | |
| MCF-7 (Breast Cancer) | 1.05 ± 0.17 µM | [6][8] | |
| Hela (Cervical Cancer) | 1.28 ± 0.25 µM | [6][8] | |
| 17e | c-Met Kinase | 77 nM | [6][8] |
| 17a | c-Met Kinase | 55 nM | [6][8] |
| RB7 | HT-29 (Colon Cancer) | 8.18 µM | [7] |
| OSM-S-2 | P. falciparum (3D7) | 0.3 µM | [11] |
The data presented in this table clearly demonstrate the potent and, in some cases, nanomolar activity of triazolopyrazine derivatives against their intended targets. The ability to achieve high potency is a critical factor in the successful development of a new drug.
Future Directions and Opportunities
The triazolopyrazine scaffold continues to be a rich source of novel drug candidates. Future research in this area is likely to focus on several key areas:
-
Expansion of the Target Space: While significant progress has been made in the development of anticancer and antimalarial agents, the full therapeutic potential of triazolopyrazines is yet to be realized. Exploring their activity against other disease targets, such as those involved in viral infections, neuroinflammation, and metabolic disorders, is a promising avenue for future research.
-
Structure-Based Drug Design: As the crystal structures of more triazolopyrazine-target complexes become available, structure-based design approaches will play an increasingly important role in the development of next-generation inhibitors with improved potency and selectivity.
-
Development of Covalent Inhibitors: The design of triazolopyrazine derivatives that can form a covalent bond with their target offers the potential for enhanced potency and prolonged duration of action.
-
Exploration of Novel Synthetic Methodologies: The development of new and more efficient synthetic methods for the construction and diversification of the triazolopyrazine scaffold will accelerate the discovery of new drug candidates.
References
- Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC - NIH. (n.d.).
- Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. (2025, November 1). Taylor & Francis.
- New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (2020, December 1).
- Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. (2023, January 31).
- Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. (2025, November 1). PubMed.
- Synthesis of piperazine and triazolo-pyrazine derivatives (3a–o). (n.d.). ResearchGate.
-
Design, Synthesis, and Biological Evaluation of[1][9][10]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022, April 5). Frontiers. Retrieved from
-
Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][9][10]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. (2020, December 2). MDPI. Retrieved from
- Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. (2025, October 21). Taylor & Francis.
- Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development | Request PDF. (2025, December 31). ResearchGate.
- Synthesis of alkyne derivatives of a novel triazolopyrazine as A(2A) adenosine receptor antagonists. (2005, February 1). PubMed.
-
Design, Synthesis, and Biological Evaluation of[1][9][10]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC. (2022, April 6). Retrieved from
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023, April 9). Arabian Journal of Chemistry.
- Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021, April 21). MDPI.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds [beilstein-journals.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of alkyne derivatives of a novel triazolopyrazine as A(2A) adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Advanced HPLC Method Development for Triazolopyrazine-Based Therapeutics
Executive Summary
Triazolopyrazines are a critical class of fused nitrogenous heterocycles, serving as the scaffold for potent kinase inhibitors (e.g., c-Met, CK1δ inhibitors) and next-generation antimalarials (Open Source Malaria Series 4). Their analysis presents distinct chromatographic challenges: the electron-deficient, nitrogen-rich core often exhibits mixed-mode retention behavior, leading to severe peak tailing and pH-dependent solubility issues.
This guide moves beyond generic "cookbook" recipes. It provides a mechanistic approach to method development, focusing on suppressing silanol interactions and optimizing selectivity for this specific scaffold.
Physicochemical Profiling: Know Your Analyte
Before injecting a single blank, you must understand the molecular behavior of the triazolopyrazine core.
The Nitrogen Challenge
The 1,2,4-triazolo[4,3-a]pyrazine scaffold contains four nitrogen atoms.
-
Basicity: While the pyrazine nitrogens are weakly basic, the bridgehead nitrogens can accept protons. Under typical acidic HPLC conditions (pH 2–3), these moieties become positively charged.
-
The Tailing Mechanism: Positively charged analytes interact ionically with residual deprotonated silanols (
) on the silica surface. This secondary interaction competes with the primary hydrophobic retention, causing the characteristic "shark fin" tailing seen in poorly optimized methods.
Solubility & pKa
-
pKa Range: typically 2.0 – 4.5 for the core, though substituents (e.g., aminomethyl groups) can raise this to >8.0.
-
LogP: Generally 1.5 – 3.5 (Lipophilic), making them suitable for Reversed-Phase (RP) LC, though polar metabolites may require HILIC.
Strategic Method Development Workflow
Do not guess parameters. Follow this decision matrix to select the optimal stationary phase and mobile phase conditions.
Decision Logic Diagram
Figure 1: Strategic decision tree for selecting column chemistry and mobile phase pH based on analyte properties.
Detailed Experimental Protocol
Reagents & Materials
-
Water: LC-MS Grade (18.2 MΩ).
-
Acetonitrile (ACN) / Methanol (MeOH): LC-MS Grade. Note: ACN is preferred for lower backpressure and sharper peaks; MeOH offers different selectivity for positional isomers.
-
Additives:
Standard Preparation
Triazolopyrazines can be hydrophobic.[3][4] Improper dissolution leads to poor recovery or "ghost" peaks.
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL Dimethylformamide (DMF) or DMSO . Avoid pure water.
-
Working Standard: Dilute Stock 1:100 with 50:50 Water:ACN.
-
Critical Step: If the analyte precipitates upon dilution, increase organic content or add 10% DMF to the diluent.
-
The "Universal" Scouting Method
This method is designed to elute 95% of triazolopyrazine derivatives while highlighting separation issues.
| Parameter | Setting | Rationale |
| Column | Charged Surface Hybrid (CSH) C18 or Polar Embedded C18 (100 x 2.1 mm, 1.7 µm or 2.6 µm) | CSH technology applies a low-level positive charge to the surface, repelling protonated bases and virtually eliminating tailing [1]. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.8) | Buffering is superior to simple acid addition for reproducible retention times. |
| Mobile Phase B | Acetonitrile | Lower viscosity allows higher flow rates; sharpens peaks. |
| Flow Rate | 0.4 - 0.6 mL/min | Optimized for Van Deemter curve of sub-3 µm particles. |
| Column Temp | 40°C | Reduces viscosity and improves mass transfer kinetics. |
| Detection | UV @ 254 nm & 220 nm | 254 nm is specific for the aromatic core; 220 nm detects impurities. |
| Gradient | Time (min) | % B |
| 0.0 | 5 | |
| 1.0 | 5 | |
| 10.0 | 95 | |
| 12.0 | 95 | |
| 12.1 | 5 | |
| 15.0 | 5 |
Optimization Strategy
-
Resolution Check: If critical pairs (e.g., regioisomers) are not separated (
), switch organic modifier to Methanol. The protic nature of MeOH often resolves nitrogenous isomers better than aprotic ACN. -
Peak Shape: If tailing factor (
) > 1.2:-
Switch to High pH method (pH 10) using an Ammonium Bicarbonate buffer and a Hybrid Silica (BEH) column. At pH 10, the basic nitrogens are neutral, eliminating ionic interaction with silanols [2].
-
Validation & System Suitability
To ensure the method is robust for drug development, the following criteria must be met (based on ICH Q2 guidelines).
| Parameter | Acceptance Criteria | Notes |
| Tailing Factor ( | Critical for triazolopyrazines. Values > 1.5 indicate silanol activity. | |
| Theoretical Plates ( | For a 100mm column. | |
| Resolution ( | Between the active API and nearest impurity. | |
| Injection Precision | RSD | Based on 6 replicate injections. |
| LOD / LOQ | S/N > 3 / S/N > 10 | Essential for impurity profiling (e.g., nitroso-triazolopyrazine) [3]. |
Troubleshooting Guide
Diagnostic Flowchart for Common Failures
Figure 2: Troubleshooting logic for common chromatographic anomalies associated with nitrogenous heterocycles.
Specific Case: Nitroso-Impurities
Recent regulatory scrutiny focuses on N-nitroso-triazolopyrazine (NTTP) impurities in drugs like Sitagliptin.[2][5]
-
Challenge: NTTP is more polar than the parent triazolopyrazine.
-
Solution: Use an HSS T3 column (high strength silica C18) which is designed to retain polar compounds in 100% aqueous conditions.
-
Detection: Requires LC-MS/MS (MRM mode) due to low ppm limits [3].
References
-
Waters Corporation. (2024). Acquity CSH Columns: Overcoming Peak Tailing for Basic Compounds. [Link][5][6]
-
Chromatography Online. (2022). HPLC Diagnostic Skills II – Tailing Peaks and Mobile Phase pH. [Link]
-
Jireš, J., et al. (2024). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative. PubMed. [Link]
-
Open Source Malaria. (2023). Series 4: Triazolopyrazines - Physicochemical Data and Protocols. [Link]
-
Phenomenex. (2025).[2] How to Reduce Peak Tailing in HPLC: A Guide for Nitrogenous Bases. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.unipd.it [research.unipd.it]
Troubleshooting & Optimization
Troubleshooting Dimroth rearrangement in triazolopyrazine reactions
Topic: Troubleshooting Dimroth-type Rearrangements in [1,2,4]Triazolo[1,5-a]pyrazine Synthesis Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.
Welcome to the Support Center
You are likely here because your LCMS shows the correct mass, but your NMR looks "wrong," or your potency data is inconsistent between batches. In the world of triazolopyrazines (and the related triazolopyrimidines), you are likely battling the Dimroth-type rearrangement .[1]
This guide addresses the isomerization between the kinetic [1,2,4]triazolo[4,3-a]pyrazine (often the initial synthetic target) and the thermodynamic [1,2,4]triazolo[1,5-a]pyrazine (the rearranged product).[2]
Part 1: Diagnostic Workflow
Before altering your reaction conditions, determine if you are observing a rearrangement or a synthesis failure.
Figure 1: Diagnostic decision tree for identifying isomer status based on standard analytical feedback.
Part 2: The Mechanism (Why is this happening?)
The "Dimroth rearrangement" in this context is technically an isomerization.[3] It involves the translocation of the bridgehead nitrogen.
-
The Kinetic Trap: Cyclization of a hydrazinopyrazine with an orthoester or aldehyde typically yields the [4,3-a] isomer first because the hydrazine terminal nitrogen (N-NH2) is more nucleophilic.
-
The Trigger: Under acidic, basic, or thermal conditions, water (or a nucleophile) attacks the pyrazine ring (usually at C-5 or C-8), opening the ring.
-
The Swap: The molecule rotates around the C-N bond.
-
The Thermodynamic Sink: The ring closes again, but this time onto the other nitrogen of the triazole, forming the more stable [1,5-a] system.
Figure 2: Simplified mechanistic pathway of the [4,3-a] to [1,5-a] isomerization.
Part 3: Troubleshooting & FAQs
Scenario A: "I want the [4,3-a] isomer, but I keep getting the [1,5-a]."
Q: Why is my product rearranging during workup? A: You likely exposed the product to acid or heat. The [4,3-a] isomer is sensitive to hydrolytic ring-opening.
-
Fix: Avoid acidic workups (e.g., 1N HCl washes). Use buffered aqueous solutions (pH ~7) or neutral alumina for purification. Keep rotary evaporator bath temperatures below 40°C.
Q: Can I separate the isomers if I have a mixture? A: Often, yes. The [1,5-a] isomer is generally more polar due to the accessible bridgehead nitrogen lone pair, often resulting in lower Rf on silica compared to the [4,3-a]. However, silica gel itself is slightly acidic and can catalyze the rearrangement on the column.
-
Fix: Pre-treat silica with 1% Triethylamine (TEA) to neutralize active sites.
Scenario B: "I want the [1,5-a] isomer, but the reaction is incomplete."
Q: How do I drive the reaction to the thermodynamic product? A: If you are stuck with the [4,3-a] or a mixture, force the rearrangement.
-
Fix: Reflux the crude material in glacial acetic acid or ethanol with catalytic HCl. This promotes the ring-opening/ring-closing sequence (ANRORC mechanism).
Scenario C: "I don't know which isomer I have."
Q: The mass is the same. How do I distinguish them? A: 1H NMR is useful, but 1H-15N HMBC is definitive.
-
1H NMR: The proton on the triazole ring (H-3 in [1,5-a] vs H-3 in [4,3-a]) often shows a distinct shift. In [1,5-a] systems, the bridgehead nitrogen exerts a different shielding effect.
-
15N NMR (Gold Standard): The bridgehead nitrogen chemical shift is drastically different. In [1,5-a], the bridgehead N is "pyrrole-like" (shielded), whereas in [4,3-a], the bridgehead N is "pyridine-like" (deshielded).
Comparison of Analytical Signatures
| Feature | [1,2,4]Triazolo[4,3-a]pyrazine | [1,2,4]Triazolo[1,5-a]pyrazine |
| Type | Kinetic Product | Thermodynamic Product |
| Formation | Fast, low temp, neutral/basic | Slow, high temp, acidic |
| Stability | Susceptible to rearrangement | Highly stable |
| 15N NMR | Bridgehead N: ~150-170 ppm | Bridgehead N: ~230-250 ppm (check ref std) |
| Biological | Often less active (scaffold dependent) | Often preferred (e.g., PARP/c-Met inhibitors) |
Part 4: Validated Experimental Protocols
Protocol A: Synthesis of Kinetic [4,3-a] Isomer
Objective: To trap the kinetic product without rearrangement.
-
Reagents: 2-Hydrazinopyrazine (1.0 eq), Triethyl orthoformate (excess).
-
Conditions: Reflux is often too harsh. Stir at room temperature or mild heat (40-50°C) for 4-12 hours.
-
Solvent: Ethanol or Dioxane.
-
Workup (CRITICAL):
-
Evaporate solvent under reduced pressure at <40°C .
-
Do NOT use acid wash.
-
Recrystallize from a neutral solvent (e.g., EtOAc/Hexane) or purify on TEA-neutralized silica .
-
Protocol B: Controlled Rearrangement to [1,5-a] Isomer
Objective: To convert [4,3-a] or mixture to pure [1,5-a].
-
Starting Material: Crude mixture of isomers or pure [4,3-a].
-
Reagents: Glacial Acetic Acid (AcOH).
-
Conditions: Reflux (118°C) for 2–6 hours.
-
Monitoring: Check TLC or LCMS. The [4,3-a] spot should disappear.
-
Workup:
-
Concentrate AcOH.
-
Neutralize with sat. NaHCO3 (carefully).
-
Extract with DCM.
-
The [1,5-a] isomer is usually stable enough for standard silica chromatography.
-
References
-
Mechanistic Insight & Isomer Differentiation: Salgado, A., et al. (2010).[4] "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments." Magnetic Resonance in Chemistry.
-
Thermodynamic Stability & Rearrangement: Potts, K. T., et al. (1970s/80s foundational work on Dimroth). See also: Beilstein Journal of Organic Chemistry regarding oxidative cyclization and concurrent Dimroth rearrangement.
-
Medicinal Chemistry Application (PARP Inhibitors): Wang, et al. (2023).[5] "Identification of [1,2,4]Triazolo[4,3-a]pyrazine PARP1 inhibitors." European Journal of Medicinal Chemistry.
-
General Review of Triazolo[1,5-a]pyrimidines: "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." PMC (NIH).
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 3. starchemistry888.com [starchemistry888.com]
- 4. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Establishing Purity Reference Standards for 2,5,8-Trimethyl-triazolo[1,5-a]pyrazine
A Comparative Guide to Establishing Purity Reference Standards for 2,5,8-Trimethyl-[1][2][3]triazolo[1,5-a]pyrazine
For researchers, scientists, and drug development professionals, the integrity of a chemical reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of methodologies for establishing the purity of 2,5,8-Trimethyl-[1][2][3]triazolo[1,5-a]pyrazine, a substituted triazolopyrazine. As no certified reference material from pharmacopeias or major commercial suppliers currently exists for this specific molecule, the establishment of a well-characterized, in-house primary reference standard is a critical necessity. This document will objectively compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for this purpose, supported by experimental insights and protocols.
The Imperative for a High-Purity Reference Standard
In drug discovery and development, reference standards serve as the benchmark for identity, purity, and potency of active pharmaceutical ingredients (APIs) and their impurities.[4][5] The use of a poorly characterized standard can lead to significant errors in analytical method validation, pharmacokinetic studies, and ultimately, compromise patient safety. For a novel or specialized compound like 2,5,8-Trimethyl-[1][2][3]triazolo[1,5-a]pyrazine, the initial synthesis and purification campaign must be followed by a rigorous analytical characterization to certify a specific batch as a primary reference standard. A purity of 99.5% or higher is generally desirable for a primary reference standard.[4][6]
Predicted Impurity Profile of 2,5,8-Trimethyl-[1][2][3]triazolo[1,5-a]pyrazine
The synthesis of the[1][2][3]triazolo[1,5-a]pyrazine scaffold often involves the cyclization of a substituted aminopyrazine with a reagent that provides the triazole ring.[7][8] Potential impurities in the synthesis of 2,5,8-Trimethyl-[1][2][3]triazolo[1,5-a]pyrazine could include:
-
Starting materials: Unreacted 3-amino-2,5-dimethylpyrazine or the cyclizing agent.
-
Isomeric impurities: Positional isomers formed during the cyclization step.
-
By-products: Compounds resulting from side reactions, such as hydrolysis or oxidation of intermediates.
-
Residual solvents: Solvents used in the synthesis and purification steps.
A robust analytical approach must be capable of separating and detecting these potential impurities.
Comparative Analysis of Purity Determination Methods
The qualification of a reference standard should rely on a combination of orthogonal analytical techniques to provide a comprehensive purity assessment.[4] Here, we compare three powerful and commonly used methods: HPLC with UV detection, GC-MS, and qNMR.
| Analytical Method | Principle | Strengths | Limitations | Applicability to 2,5,8-Trimethyl-[1][2][3]triazolo[1,5-a]pyrazine |
| HPLC-UV | Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase, with detection by UV absorbance. | High resolution for separating structurally similar impurities. Widely available and well-understood. Can be used for both qualitative and quantitative analysis.[3][9] | Requires a chromophore for UV detection. The response factor can vary between the main compound and its impurities, potentially leading to inaccurate quantification without individual reference standards for each impurity. | Highly suitable. The aromatic nature of the triazolopyrazine ring system ensures strong UV absorbance. Excellent for detecting and quantifying organic impurities. |
| GC-MS | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass spectrometric detection. | High sensitivity and specificity. Provides structural information about impurities through mass fragmentation patterns.[10] Excellent for detecting volatile organic compounds and residual solvents. | The compound must be volatile and thermally stable. Derivatization may be required for non-volatile compounds, adding complexity. | Potentially suitable. The volatility of 2,5,8-Trimethyl-[1][2][3]triazolo[1,5-a]pyrazine would need to be confirmed. If volatile and stable, it would be an excellent orthogonal technique to HPLC for impurity profiling. |
| Quantitative NMR (qNMR) | The signal intensity of a nucleus in an NMR spectrum is directly proportional to the number of those nuclei in the sample.[2][11] | A primary analytical method that does not require a reference standard of the same compound for quantification.[1][12] Provides structural confirmation and purity in a single experiment. Highly accurate and precise. Non-destructive.[13] | Lower sensitivity compared to chromatographic methods. Requires a certified internal standard of known purity. Potential for signal overlap in complex mixtures. | Highly recommended. As a primary ratio method, it can provide an accurate, absolute purity value without needing a pre-existing standard of the target compound. It serves as a powerful orthogonal method to chromatographic techniques. |
Recommended Analytical Workflow
A multi-pronged approach is essential for the robust characterization of a new reference standard. The following workflow is recommended for establishing the purity of 2,5,8-Trimethyl-[1][2][3]triazolo[1,5-a]pyrazine.
Caption: Recommended analytical workflow for purity assessment.
Experimental Protocols
HPLC-UV Method for Organic Impurity Profiling
This method is designed to separate the main component from potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV scan)
Sample Preparation:
-
Accurately weigh approximately 1 mg of 2,5,8-Trimethyl-[1][2][3]triazolo[1,5-a]pyrazine.
-
Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Calculate the area percentage of each impurity relative to the total area of all peaks. This provides a relative purity value. For more accurate quantification, a relative response factor should be determined if possible.
GC-MS Method for Volatile Impurities and Residual Solvents
This method is suitable for identifying and quantifying volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph with a mass selective detector
-
Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
-
Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 1 mL of a high-purity solvent (e.g., dichloromethane or acetone) that does not interfere with the analysis.
Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify residual solvents using an external or internal standard method.
Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination
This protocol provides a direct measurement of the purity of the target compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Internal Standard:
-
Select a certified internal standard (purity >99.9%) that has a simple spectrum and resonances that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Sample Preparation:
-
Accurately weigh approximately 10 mg of 2,5,8-Trimethyl-[1][2][3]triazolo[1,5-a]pyrazine and 5 mg of the certified internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer an aliquot to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
Data Analysis: The purity of the analyte (P_analyte) is calculated using the following equation:
P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
IS = Internal Standard
Conclusion
Establishing a high-purity reference standard for 2,5,8-Trimethyl-[1][2][3]triazolo[1,5-a]pyrazine requires a meticulous and multi-faceted analytical approach. While no single method is sufficient on its own, the strategic combination of HPLC-UV for organic impurity profiling, GC-MS for volatile components, and qNMR for absolute purity assessment provides a robust and scientifically sound basis for certification. This guide offers a framework for researchers to confidently characterize in-house reference standards, ensuring the quality and reliability of their future research and development endeavors.
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]
-
Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Available at: [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute. Available at: [Link]
-
Jireš, J., et al. (2024). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis, 238, 115861. Available at: [Link]
-
Dowling, J. E., et al. (2005). Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809–4813. Available at: [Link]
-
AGI. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. Available at: [Link]
-
University of Ottawa. (n.d.). Quantitative NMR Spectroscopy. Available at: [Link]
-
Jireš, J., et al. (2023). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its nitroso-genotoxic derivative in sitagliptin pharmaceutical formulation. ResearchGate. Available at: [Link]
-
Korsik, O., et al. (2022). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 18, 730–739. Available at: [Link]
-
Todd, M. H., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. Available at: [Link]
- Constellation Pharmaceuticals Inc. (2021). Triazolopyrimidine compounds and uses thereof. U.S. Patent No. 11,207,325 B2.
-
Sławiński, J., et al. (2021). Chiral Pyrazolo[4,3-e][1][2][3]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic T. Molecules, 26(6), 1695. Available at: [Link]
-
Peng, H., & Sh, L. (2005). FIRST SYNTHESIS OF PIPERAZINE-DERIVED[1][2][3]TRIAZOLO[1,5-a]PYRAZINE AS AN ADENOSINE A2A RECEPTOR ANTAGONIST. HETEROCYCLES, 65(10), 2321. Available at: [Link]
-
Pharmaffiliates. (2023, December 22). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. Available at: [Link]
-
de Paiva, R. A., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry, 19, 138–149. Available at: [Link]
-
Mondal, S., & Ghorai, P. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. Available at: [Link]
-
Wang, H., et al. (2015). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. ACS Medicinal Chemistry Letters, 6(11), 1151–1156. Available at: [Link]
-
Li, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7857. Available at: [Link]
-
Eurofins. (n.d.). The ABC's of Reference Standard Management. Available at: [Link]
-
ResolveMass Laboratories Inc. (2023, September 29). Choosing Reference Standards for API or Impurity. Available at: [Link]
-
Kumar, K., et al. (2016). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 24(22), 5898–5911. Available at: [Link]
-
Sancineto, L., et al. (2018). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry, 144, 167–181. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link]
-
World Health Organization. (2010). General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 943, Annex 3. Available at: [Link]
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Available at: [Link]
-
Thomas, J., et al. (2016). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 24(22), 5898–5911. Available at: [Link]
-
Mohite, P., et al. (2021). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available at: [Link]
-
Todd, M. H., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. PMC. Available at: [Link]
-
Klapötke, T. M., et al. (2020). Electronic Supporting Information Pyrazine-Bridged Polynitro Triazoles for High Energy and Practical Stability. Angewandte Chemie International Edition, 59(15), 6033-6037. Available at: [Link]
-
Stanovnik, B., et al. (2023). Synthesis of Novel Polyazinyl-Substituted Triazolopyridines from[1][2][13]Triazolo[1,5-a]pyridines. ResearchGate. Available at: [Link]
-
El-borai, M. A., et al. (2015). TRIAZOLO[1,5-a]PYRIMIDINE DERIVATIVES OBTAINED FROM TRIACETIC-ACID LACTON. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 248-252. Available at: [Link]
-
An Expeditious Synthesis of 1,2,4-Triazolo[1,5-a]Pyrimidine. (2023). ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. rssl.com [rssl.com]
- 3. Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. who.int [who.int]
- 7. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pharmtech.com [pharmtech.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
A Researcher's Guide to Validating Adenosine Receptor Antagonism of Triazolopyrazine Analogs
In the landscape of modern drug discovery, particularly for neurological and inflammatory diseases, adenosine receptors have emerged as critical therapeutic targets.[1][2] Triazolopyrazine-based compounds represent a promising chemical scaffold for developing potent and selective antagonists for these G protein-coupled receptors (GPCRs).[3][4][5][6] However, moving a novel analog from synthesis to a viable lead candidate requires a rigorous and systematic validation of its pharmacological activity.
This guide provides an in-depth, experience-driven framework for researchers to confidently validate the adenosine receptor antagonism of novel triazolopyrazine analogs. We will move beyond rote protocols to explain the scientific rationale behind each step, ensuring a self-validating workflow that builds a comprehensive and trustworthy data package for your candidate compounds.
The Foundation: Understanding Adenosine Receptor Signaling
Before diving into experimental design, it is crucial to grasp the foundational biology of the four adenosine receptor subtypes (A1, A2A, A2B, and A3). These receptors are integral to numerous physiological processes, and their dysregulation is linked to various pathologies.[1][2][7] A key differentiator among these subtypes is their coupling to distinct G proteins, which dictates their downstream signaling effects.[8]
-
A1 and A3 Receptors: These subtypes preferentially couple to the Gαi/o family of G proteins. Upon activation by adenosine, they inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9]
-
A2A and A2B Receptors: These subtypes couple to Gαs proteins. Their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.[8][9]
This differential impact on cAMP is the cornerstone of our functional validation strategy. An effective antagonist will block the ability of an agonist (like adenosine) to produce these characteristic changes in cAMP levels.
Caption: Opposing effects of adenosine receptor subtypes on cAMP signaling pathways.
The Validation Workflow: A Two-Pillar Approach
A robust validation strategy rests on two pillars: first, demonstrating that the compound physically binds to the target receptor (biochemical affinity), and second, proving that this binding event functionally blocks receptor signaling (functional antagonism).
Caption: A logical workflow for validating adenosine receptor antagonists.
Pillar 1: Quantifying Target Engagement with Radioligand Binding Assays
The first essential question is: does our compound bind to the adenosine receptor? Radioligand binding assays are the gold standard for quantitatively answering this.[10][11] The most common format is a competition assay, where we measure the ability of our unlabeled test compound (the "competitor") to displace a radioactive ligand ("radioligand") that is known to bind to the receptor with high affinity.
The Causality Behind the Choice: This experiment directly measures the physical interaction between your compound and the receptor. The output, the Inhibition Constant (Ki) , is a measure of binding affinity.[12] A lower Ki value signifies a higher affinity. Importantly, the Ki is an intrinsic property of the compound-receptor interaction and, unlike the IC50, is independent of assay conditions like the concentration of the radioligand used.[12][13]
Experimental Protocol: Radioligand Competition Binding Assay
This protocol is adapted for a 96-well format and assumes the use of commercially available cell membranes expressing the human adenosine receptor subtype of interest.
Materials:
-
Cell membranes (e.g., from CHO or HEK293 cells) stably transfected with the human A1, A2A, A2B, or A3 receptor.[14][15]
-
Radioligand: e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A.[14][15]
-
Test triazolopyrazine analogs, serially diluted.
-
Non-specific binding control: A high concentration of a known, non-radioactive antagonist (e.g., unlabeled ZM241385).
-
Assay Buffer: Typically 50 mM Tris-HCl, with specific salt requirements depending on the receptor subtype.[14][16]
-
96-well filter plates (e.g., GF/C filters pre-soaked in polyethyleneimine).
-
Scintillation fluid and a microplate scintillation counter.
Methodology:
-
Preparation: Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a predetermined optimal concentration (typically 3-20 µg protein per well).[16]
-
Plate Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of the membrane preparation.
-
50 µL of your serially diluted triazolopyrazine analog (or buffer for total binding, or non-specific control).
-
50 µL of the radioligand at a fixed concentration (typically at or near its Kd value).[16]
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.[16]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration onto the filter plate. Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove unbound radioligand.[16]
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[16]
-
Data Analysis:
-
Subtract the non-specific binding CPM from all other wells to get specific binding.
-
Plot the percent specific binding against the log concentration of your test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of your analog that displaces 50% of the radioligand).
-
Convert the IC50 to a Ki using the Cheng-Prusoff equation :[12][17] Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[12]
-
Pillar 2: Confirming Functional Antagonism with Cell-Based cAMP Assays
Demonstrating binding is necessary but not sufficient. A compound could bind to the receptor but fail to block its activation. Therefore, the second pillar is to confirm functional antagonism. Given the differential coupling of adenosine receptors to adenylyl cyclase, measuring changes in intracellular cAMP is the most direct and physiologically relevant method.[18][19]
The Causality Behind the Choice: This experiment validates the consequence of the binding event. We challenge the receptor with a known agonist to stimulate (for A2A/A2B) or inhibit (for A1/A3) cAMP production. We then measure our compound's ability to block this effect in a dose-dependent manner. This confirms its role as an antagonist and provides its functional potency, the IC50 .
Experimental Protocol: HTRF-Based cAMP Functional Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method for measuring cAMP. This protocol outlines the general steps.
Materials:
-
Live cells expressing the adenosine receptor subtype of interest (e.g., CHO-K1 or HEK293).
-
A broad-spectrum adenosine receptor agonist (e.g., NECA).
-
Test triazolopyrazine analogs, serially diluted.
-
For A1/A3 (Gαi-coupled) assays: Forskolin, an adenylyl cyclase activator, to create a cAMP signal that can be inhibited.[9][20][21]
-
HTRF cAMP detection kit (e.g., from Cisbio or Revvity).[21]
-
HTRF-compatible microplate reader.
Methodology:
-
Cell Plating: Seed cells into 384-well plates and culture overnight to form a confluent monolayer.
-
Compound Pre-incubation: Treat cells with serial dilutions of your triazolopyrazine analogs and incubate for a set period (e.g., 30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Challenge:
-
For A2A/A2B (Gαs): Add the agonist NECA at a concentration that elicits ~80% of its maximal response (EC80).
-
For A1/A3 (Gαi): Add a mixture of the agonist NECA (at its EC80) and a fixed concentration of forskolin. The forskolin raises the basal cAMP level, allowing the inhibitory effect of the Gαi pathway to be measured.[9][21]
-
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP modulation.
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (containing a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog) according to the manufacturer's protocol.
-
Reading: After a final incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader.
-
Data Analysis:
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
Plot the percent inhibition of the agonist response versus the log concentration of your test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the functional IC50 value.
-
Data Interpretation: Building the Comparative Profile
The ultimate goal is to build a comprehensive profile for each triazolopyrazine analog, comparing its affinity and potency across all four adenosine receptor subtypes. This allows for the critical assessment of both potency and selectivity. A highly selective antagonist is often desirable to minimize off-target effects. For example, a potent A2A antagonist intended for Parkinson's disease, such as Istradefylline, should have significantly lower affinity for other subtypes to avoid unwanted cardiovascular (A1) or other effects.[22][23][24][25]
Comparative Data for Hypothetical Triazolopyrazine Analogs
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | A2A Functional IC50 (nM) | Selectivity (A1/A2A) | Selectivity (A3/A2A) |
| Istradefylline (Ref) | 230 | 2.2 | 1500 | 4800 | 3.1 | ~105-fold | ~2180-fold |
| Analog TPA-01 | 550 | 5.8 | 2100 | >10,000 | 8.2 | 95-fold | >1700-fold |
| Analog TPA-02 | 15 | 12 | 850 | 3500 | 18.5 | ~1-fold | 291-fold |
| Analog TPA-03 | 1200 | 0.9 | 980 | 6500 | 1.5 | 1333-fold | 7222-fold |
From this table, Analog TPA-03 emerges as a superior candidate. It displays sub-nanomolar binding affinity and functional potency at the A2A receptor, coupled with outstanding selectivity over all other subtypes, surpassing even the reference compound. In contrast, Analog TPA-02 would be deprioritized due to its lack of selectivity against the A1 receptor.
By systematically applying this two-pillar validation workflow, researchers can generate a high-confidence, comparative dataset. This rigorous approach not only validates the on-target antagonism of novel triazolopyrazine analogs but also provides the critical selectivity insights necessary to identify and advance the most promising candidates in the drug discovery pipeline.
References
-
Istradefylline - Wikipedia. (n.d.). Retrieved February 21, 2024, from [Link]
-
Eglen, R. M. (2004). A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation. Assay and Drug Development Technologies, 2(1), 59-69. [Link]
-
Cheng-Prusoff Equation. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved February 21, 2024, from [Link]
-
Zhang, X., et al. (2020). Quantification of the Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol, 10(18), e3771. [Link]
-
What is the mechanism of Istradefylline? (2024, July 17). Patsnap Synapse. [Link]
-
Chen, J. F. (2020). Istradefylline: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease. The Consultant Pharmacist, 35(3), 146-156. [Link]
-
Istradefylline (Nourianz), Adenosine A2A Receptors, and Their Role in Parkinson's Disease. (2024, February 3). Neurology Live. [Link]
-
GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved February 21, 2024, from [Link]
-
Peng, H., et al. (2004). Novel Bicyclic Piperazine Derivatives of Triazolotriazine and Triazolopyrimidines as Highly Potent and Selective Adenosine A2A Receptor Antagonists. Journal of Medicinal Chemistry, 47(24), 5953-5961. [Link]
-
Learn the Mechanism of Action of NOURIANZ®. (n.d.). Kyowa Kirin. Retrieved February 21, 2024, from [Link]
-
A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. (2004). Semantic Scholar. [Link]
-
Fredholm, B. B., et al. (2011). Adenosine Receptors: Expression, Function and Regulation. International Journal of Molecular Sciences, 12(4), 2655-2671. [Link]
-
Borea, P. A., et al. (2018). Pharmacology of Adenosine Receptors: The State of the Art. Physiological Reviews, 98(3), 1591-1658. [Link]
-
Bdioui, S., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Analytical Biochemistry, 497, 6-8. [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Yung, L. Y. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 46(1), 35-42. [Link]
-
Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra. (n.d.). Molecular Devices. Retrieved February 21, 2024, from [Link]
-
Mhalaskar, N. D., et al. (2022). ADENOSINE RECEPTOR: A REVIEW ON THE STATE OF THE ART IN PHARMACOLOGY. International Journal of Novel Research and Development, 7(6). [Link]
-
Peng, H., et al. (2005). Synthesis of alkyne derivatives of a novel triazolopyrazine as A(2A) adenosine receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 511-515. [Link]
-
Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-262. [Link]
-
Vu, C. B., et al. (2004). Piperazine Derivatives of[18][22][26]Triazolo[1,5-a][12][22][23]triazine as Potent and Selective Adenosine A2a Receptor Antagonists. Journal of Medicinal Chemistry, 47(15), 3783-3791. [Link]
-
Ki, IC50, & the Cheng-Prusoff equation. (2021, January 14). ChemHelp ASAP [Video]. YouTube. [Link]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved February 21, 2024, from [Link]
-
Jacobson, K. A., & Müller, C. E. (2023). Special Issue “Adenosine Receptors in Health and Disease”. International Journal of Molecular Sciences, 24(22), 16499. [Link]
-
Khan, A., et al. (2022). Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application. Journal of Advanced Pharmacy and Technology Research, 13(2), 123-131. [Link]
-
Baraldi, P. G., et al. (2011).[18][22][26]Triazolo[1,5-a][12][22][23]Triazine Derivatives as Antagonists for the Adenosine Receptors. CHIMIA International Journal for Chemistry, 65(4), 234-237. [Link]
-
Cordeaux, Y., et al. (2008). Determination of Adenosine A1 Receptor Agonist and Antagonist Pharmacology Using Saccharomyces cerevisiae: Implications for Ligand Screening and Functional Selectivity. Journal of Pharmacology and Experimental Therapeutics, 324(1), 323-332. [Link]
-
Hamilton, H. W., et al. (1988). Structure-activity profile of a series of novel triazoloquinazoline adenosine antagonists. Journal of Medicinal Chemistry, 31(5), 987-992. [Link]
-
de Graaf, C., et al. (2012). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry, 55(3), 1277-1287. [Link]
-
de Graaf, C., et al. (2012). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry, 55(3), 1277-1287. [Link]
-
Myrianthopoulos, V., et al. (2017). Discovery of Novel Adenosine Receptor Antagonists through a Combined Structure- and Ligand-Based Approach Followed by Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 57(11), 2829-2843. [Link]
-
Comeo, E., et al. (2022). Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. ACS Medicinal Chemistry Letters, 13(7), 1136-1142. [Link]
Sources
- 1. Special Issue “Adenosine Receptors in Health and Disease” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Synthesis of alkyne derivatives of a novel triazolopyrazine as A(2A) adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [1,2,4]Triazolo[1,5-a][1,3,5]Triazine Derivatives as Antagonists for the Adenosine Receptors: a Preliminary Study on Affinity at the A3 Subtype [arts.units.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. multispaninc.com [multispaninc.com]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 13. youtube.com [youtube.com]
- 14. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 18. A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Istradefylline - Wikipedia [en.wikipedia.org]
- 23. What is the mechanism of Istradefylline? [synapse.patsnap.com]
- 24. Istradefylline: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Istradefylline (Nourianz), Adenosine A2A Receptors, and Their Role in Parkinson's Disease - Parky for Parkinson's [parkynow.com]
- 26. bio-protocol.org [bio-protocol.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
